Indoxacarb

Description

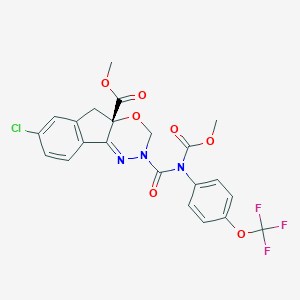

Structure

3D Structure

Properties

IUPAC Name |

methyl (4aS)-7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClF3N3O7/c1-33-18(30)21-10-12-9-13(23)3-8-16(12)17(21)27-28(11-35-21)19(31)29(20(32)34-2)14-4-6-15(7-5-14)36-22(24,25)26/h3-9H,10-11H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCVPMMZEGZULK-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClF3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032690 | |

| Record name | Indoxacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] White powder; [MSDSonline] | |

| Record name | Indoxacarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in n-octanol 14.5 g/L, methanol 103 g/L, acetonitrile 139 g/L, acetone >250 g/kg (all at 25 °C), In water, 0.20 mg/L at 20 °C | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.44 g/cu cm at 20 °C | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.9X10-10 mm Hg at 25 °C | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

173584-44-6 | |

| Record name | Indoxacarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173584-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoxacarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173584446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoxacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylic acid, 7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]-, methyl ester, (4aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOXACARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52H0D26MWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

88.1 °C | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Indoxacarb on Voltage-Gated Sodium Channels

Abstract

Indoxacarb, a potent oxadiazine insecticide, exerts its neurotoxic effects through a unique interaction with voltage-gated sodium channels (Nav). This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's action, designed for researchers, neuroscientists, and drug development professionals. We will delve into its bioactivation, the specifics of its interaction with the Nav channel, its state-dependent binding properties, and the experimental methodologies crucial for its study. This document is structured to provide not just a description of the mechanism, but also the scientific rationale behind the experimental approaches used to elucidate it.

Introduction: The Unique Profile of this compound

Voltage-gated sodium channels are fundamental to neuronal excitability, responsible for the rising phase of the action potential.[1] Their critical role makes them a prime target for a variety of neurotoxins and insecticides.[2] this compound distinguishes itself from other sodium channel-acting insecticides, such as pyrethroids, through its novel mode of action.[3][4] It functions as a sodium channel blocker, leading to a progressive loss of nerve function, flaccid paralysis, and eventual death of the target insect.[5][6] A key feature of this compound is its delayed action, a direct consequence of its nature as a pro-insecticide.[5]

A critical aspect of this compound's utility is its favorable safety profile in non-target organisms, which stems from differential metabolism.[7] While insects efficiently convert this compound to its highly active form, mammals tend to metabolize it into non-toxic compounds.[7]

Bioactivation: The Conversion to a More Potent Blocker

This compound itself is a pro-insecticide, meaning it is administered in a less active form and is converted to its active metabolite within the target organism.[1][8] In insects, esterase or amidase enzymes rapidly cleave the carbomethoxy group from the this compound molecule to produce the N-decarbomethoxylated metabolite, DCJW.[1][9][10] This bioactivation is a critical step, as DCJW is a significantly more potent blocker of voltage-gated sodium channels than the parent compound, this compound.[1][9][11] The rate of this metabolic conversion is a key determinant of the speed and ultimate toxicity of this compound in different insect species.[1]

The Molecular Target: State-Dependent Block of Voltage-Gated Sodium Channels

The primary molecular target of DCJW is the voltage-gated sodium channel in nerve cells.[6][12] Unlike insecticides that cause hyperexcitation, DCJW acts as a channel blocker.[5] The mechanism is highly specific and state-dependent, with a pronounced preference for the inactivated state of the channel.[12][13][14][15]

Voltage-gated sodium channels cycle through three main conformational states:

-

Resting (Closed): At negative resting membrane potentials, the channel is closed but capable of opening in response to depolarization.

-

Open: Upon membrane depolarization, the channel opens, allowing an influx of sodium ions.

-

Inactivated (Closed): Shortly after opening, the channel enters a non-conducting inactivated state, from which it must return to the resting state before it can open again.

DCJW exhibits a much higher affinity for the inactivated state of the sodium channel.[12][15] This preferential binding "traps" the channel in this non-conducting conformation, preventing it from returning to the resting state and participating in subsequent action potentials. This leads to a progressive and irreversible block of nerve impulse transmission.[12]

Electrophysiological Evidence for State-Dependent Block

The state-dependent nature of the this compound block is elegantly demonstrated using the whole-cell patch-clamp technique.[12][16] In these experiments, the membrane potential of a neuron is clamped at different voltages to manipulate the population of sodium channels in different states.

-

At Hyperpolarized Potentials: When the neuron is held at a very negative potential (e.g., -120 mV), most sodium channels are in the resting state. Under these conditions, application of DCJW has little to no effect on the sodium current.[1]

-

At Depolarized Potentials: Conversely, when the neuron is held at a more depolarized potential (e.g., -60 mV or -40 mV), a larger proportion of sodium channels are in the inactivated state.[15] Application of DCJW under these conditions leads to a significant, time-dependent block of the sodium current.[1][14]

Furthermore, DCJW has been shown to shift the steady-state inactivation curve of sodium channels in the hyperpolarizing direction.[12][14][15] This indicates that the channels become inactivated at more negative potentials in the presence of the compound, further supporting the high affinity of DCJW for the inactivated state.

Experimental Protocols for Investigating this compound's Mechanism

The whole-cell patch-clamp technique is the gold standard for characterizing the effects of compounds like this compound on ion channels. Below is a detailed methodology for such an investigation.

Cell Preparation

Neurons, such as dorsal root ganglion (DRG) neurons from rats or dorsal unpaired median (DUM) neurons from cockroaches, are commonly used as they express robust sodium currents.[12][16] The cells are acutely dissociated and cultured for a short period before recording.

Electrophysiological Recording: Whole-Cell Patch-Clamp

Objective: To measure the voltage-gated sodium currents in isolated neurons and assess the effect of this compound and DCJW.

Step-by-Step Methodology:

-

Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the internal solution.[17]

-

Solutions:

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH. Cesium is used to block potassium channels, isolating the sodium currents.

-

External (Bath) Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

-

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Perfuse the recording chamber with the external solution.

-

Seal Formation and Whole-Cell Configuration:

-

Approach a healthy neuron with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

-

Data Acquisition: Record sodium currents in response to various voltage protocols.

Voltage Protocols to Assess State-Dependence

Objective: To determine the affinity of DCJW for the resting versus the inactivated state of the sodium channel.

Protocol 1: Steady-State Inactivation

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV).

-

Apply a series of 500 ms prepulses to various potentials (from -120 mV to 0 mV in 10 mV increments).

-

Immediately following each prepulse, apply a test pulse to 0 mV to measure the fraction of non-inactivated channels.

-

Plot the normalized peak current during the test pulse against the prepulse potential and fit with a Boltzmann function to determine the half-inactivation voltage (V₁/₂).

-

Repeat the protocol in the presence of DCJW to observe any shift in the V₁/₂. A hyperpolarizing shift indicates preferential binding to the inactivated state.[12][14]

Protocol 2: Use-Dependent Block

-

Hold the cell at a hyperpolarized potential where there is minimal block (e.g., -120 mV).

-

Apply a train of short depolarizing pulses (e.g., to 0 mV for 20 ms) at a high frequency (e.g., 10 Hz).

-

Measure the peak sodium current for each pulse in the train.

-

In the presence of a state-dependent blocker like DCJW, the block will accumulate with each pulse as more channels are driven into the inactivated state.

Quantitative Analysis of this compound's Action

The potency of this compound and its metabolite DCJW can be quantified by determining their half-maximal inhibitory concentration (IC₅₀). These values are highly dependent on the experimental conditions, particularly the holding potential.

| Compound | Channel Type | Holding Potential (mV) | IC₅₀ | Reference |

| DCJW | Cockroach DUM Neuron Na⁺ Current | Not specified | 28 nM | [11][16] |

| This compound | Rat DRG TTX-R Na⁺ Current | Not specified | 10.7 µM | [14] |

| DCJW | Rat DRG TTX-R Na⁺ Current | Not specified | 0.8 µM | [14] |

| DCJW | Rat Nav1.4 (at -30mV) | -30 | ~10 µM | [1] |

Note: The IC₅₀ values can vary significantly based on the specific sodium channel isoform, cell type, and recording conditions.

The Binding Site: Overlap with Local Anesthetics

Site-directed mutagenesis studies and competitive binding assays have provided insights into the binding site of this compound and other sodium channel blocker insecticides (SCBIs).[3][13] Evidence suggests that the SCBI binding site is located within the inner pore of the sodium channel and overlaps with the receptor for local anesthetics.[3][13]

-

Competitive Binding: Co-application of DCJW with the local anesthetic lidocaine reduces the apparent potency of DCJW, suggesting that they compete for a common or overlapping binding site.[11][16]

-

Site-Directed Mutagenesis: Mutations in the S6 transmembrane segments of domains III and IV, which are known to be critical for local anesthetic binding, also affect the sensitivity of the channel to SCBIs.[13] For instance, the F1579 residue in the DIV-S6 segment of the rat Nav1.4 channel is a key determinant for the binding of both SCIs and local anesthetics.[13] In insects, mutations such as F1845Y and V1848I in the domain IV S6 segment have been associated with resistance to this compound.[18][19]

Conclusion and Future Directions

This compound's mechanism of action is a sophisticated example of targeted neurotoxicity. Its efficacy is rooted in its bioactivation to the potent metabolite DCJW, which in turn exhibits a strong state-dependent block of voltage-gated sodium channels by preferentially binding to and stabilizing the inactivated state. This unique mode of action differentiates it from other insecticides and is responsible for its characteristic delayed toxicity and flaccid paralysis in target pests.

Future research should continue to explore the molecular intricacies of the SCBI binding site on insect sodium channels. A deeper understanding of the structural basis for its state-dependent binding and the molecular determinants of its selectivity could pave the way for the design of new, even more effective and selective insecticides. Furthermore, investigating the mechanisms of resistance, particularly the role of specific sodium channel mutations, is crucial for developing sustainable resistance management strategies.

References

-

Pesti, K., Sas, B., & Mike, A. (2011). Voltage protocols for the identification of distinct types of sodium channel inhibitors. Frontiers in Neuroscience. [Link]

-

This compound Mode of Action: How This Insecticide Works at the Nerve Level. (2025). Pest Control Technology. [Link]

-

Nagata, K., et al. (1998). Voltage-dependent block of sodium channels in mammalian neurons by the oxadiazine insecticide this compound and its metabolite DCJW. Neurotoxicology. [Link]

-

The Effect and Features of this compound. Enge Biotech. [Link]

-

Dong, K., et al. (2014). Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance. Insect Biochemistry and Molecular Biology. [Link]

-

von Stein, R. T., Silver, K. S., & Soderlund, D. M. (2013). This compound, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels. Pesticide Biochemistry and Physiology. [Link]

-

Lapied, B., Grolleau, F., & Sattelle, D. B. (2001). This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels. British Journal of Pharmacology. [Link]

-

Silver, K. S., & Soderlund, D. M. (2005). This compound, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels. Pesticide Biochemistry and Physiology. [Link]

-

Tatebayashi, H., & Narahashi, T. (1994). Modulation of sodium channels by the oxadiazine insecticide this compound and its N-decarbomethoxylated metabolite in rat dorsal root ganglion neurons. Neurotoxicology. [Link]

-

Wing, K. D., et al. (2000). Bioactivation and mode of action of the oxadiazine this compound in insects. Crop Protection. [Link]

-

Whole cell patch-clamp recording and parameters. (2023). Journal of Visualized Experiments. [Link]

-

Does anyone have good composition for external and internal patch-clamp solutions?. ResearchGate. [Link]

-

Lapied, B., Grolleau, F., & Sattelle, D. B. (2001). This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels. British Journal of Pharmacology. [Link]

-

Silver, K. S., et al. (2017). Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides. Current Medicinal Chemistry. [Link]

-

Use-dependent block of the voltage-gated Na+ channel by tetrodotoxin and saxitoxin: Effect of pore mutations that change ionic selectivity. The Journal of General Physiology. [Link]

-

Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]

-

U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

-

Toward Overcoming Pyrethroid Resistance in Mosquito Control: The Role of Sodium Channel Blocker Insecticides. (2022). MDPI. [Link]

-

Wing, K. D., et al. (1998). A novel oxadiazine insecticide is bioactivated to a potent sodium channel blocker. Archives of Insect Biochemistry and Physiology. [Link]

-

Zhao, X., et al. (2005). Block of two subtypes of sodium channels in cockroach neurons by this compound insecticides. Neurotoxicology. [Link]

-

Electrophysiology: What goes on the inside?. Scientifica. [Link]

-

Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides. (2017). ResearchGate. [Link]

-

Lapied, B., Grolleau, F., & Sattelle, D. B. (2001). This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels. ResearchGate. [Link]

-

O'Reilly, C., et al. (2021). Differences in local anaesthetic and antiepileptic binding in the inactivated state of human sodium channel Nav1.4. Communications Biology. [Link]

-

Functional validation of target-site resistance mutations against sodium channel blocker insecticides (SCBIs) via CRISPR-Cas9 genome editing in Drosophila melanogaster. LJMU Research Online. [Link]

-

Wang, R., et al. (2016). Two novel sodium channel mutations associated with resistance to this compound and metaflumizone in the diamondback moth, Plutella xylostella. Insect Biochemistry and Molecular Biology. [Link]

-

V1848I Mutation in the Voltage-Gated Sodium Channel Confers High-Level Resistance to this compound and Metaflumizone in Spodoptera exigua. (2024). MDPI. [Link]

-

IC50 values of selective late sodium current inhibitors for the late... ResearchGate. [Link]

-

Voltage-Gated Sodium Channels as Insecticide Targets. (2015). Advances in Insect Physiology. [Link]

-

Comparison of effects of selected local anesthetics on sodium and potassium channels in mammalian neuron. PubMed. [Link]

-

Lukacs, P., et al. (2021). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in Pharmacology. [Link]

-

Isoform selective voltage-gated sodium channel modulators and the therapy of pain. PubMed. [Link]

-

Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. (2021). Frontiers in Pharmacology. [Link]

-

Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications. (2022). ScienceOpen. [Link]

-

Developmental dynamics of voltage-gated sodium channel isoform expression in the human and mouse brain. (2022). eLife. [Link]

Sources

- 1. Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Voltage protocols for the identification of distinct types of sodium channel inhibitors [frontiersin.org]

- 6. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 8. fda.gov [fda.gov]

- 9. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Voltage-dependent block of sodium channels in mammalian neurons by the oxadiazine insecticide this compound and its metabolite DCJW - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modulation of sodium channels by the oxadiazine insecticide this compound and its N-decarbomethoxylated metabolite in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Block of two subtypes of sodium channels in cockroach neurons by this compound insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 18. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 19. Two novel sodium channel mutations associated with resistance to this compound and metaflumizone in the diamondback moth, Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]

Indoxacarb: A Technical Guide to its Bioactivation and Pro-Insecticide Strategy

Introduction: A Paradigm of Targeted Bioactivity

Indoxacarb, a member of the oxadiazine class of insecticides, represents a significant advancement in pest control technology through its novel mode of action as a pro-insecticide.[1][2][3] Unlike conventional insecticides that are active upon application, this compound is administered in a less active form and requires metabolic activation within the target insect to exert its full toxic effect.[1][2] This bioactivation process is a key determinant of its selectivity and efficacy, offering a distinct advantage in integrated pest management (IPM) programs.[3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's function, from its initial uptake to the ultimate blockade of neuronal signaling in susceptible insect species. We will dissect the enzymatic transformation that unlocks its potent insecticidal properties and the subsequent interaction with its molecular target, the voltage-gated sodium channels.

Physicochemical Properties of this compound

A foundational understanding of this compound's chemical and physical characteristics is essential for appreciating its biological activity.

| Property | Value | Source |

| Chemical Formula | C22H17ClF3N3O7 | [4][5] |

| Molar Mass | 527.84 g·mol−1 | [5] |

| Melting Point | 88.1 °C | [5][6] |

| log Kow | 4.65 | [5][6] |

| Water Solubility | 0.20 mg/L (25 °C) | [7] |

| Appearance | White powder | [6] |

The high lipophilicity, indicated by the log Kow of 4.65, facilitates the penetration of this compound through the insect's cuticle, although the primary route of entry is ingestion.[3][5]

The Pro-Insecticide Concept: A Two-Step Activation

The defining characteristic of this compound is its nature as a pro-insecticide, a feature that underpins its selective toxicity.[1][2] The parent compound itself has limited intrinsic activity.[8] Its potent insecticidal effects are realized only after it undergoes metabolic conversion within the insect's body.[1][2][8] This two-step process involves:

-

Uptake: this compound enters the insect primarily through ingestion of treated foliage or bait, and to a lesser extent, through cuticular contact.[1][3]

-

Bioactivation: Once inside the insect, specific enzymes catalyze the transformation of this compound into its highly active metabolite.[1][2]

This reliance on insect-specific metabolic pathways contributes to its favorable safety profile in non-target organisms, such as mammals, where the bioactivation process is less efficient.[9][10]

Bioactivation: The Enzymatic Conversion to DCJW

The critical step in this compound's mode of action is its bioactivation to the N-decarbomethoxylated metabolite, DCJW.[4][11][12] This conversion is primarily mediated by the enzymatic activity of esterases and/or amidases present in the insect's midgut and fat body.[2][7][13] The rate of this bioactivation is a crucial factor determining the speed and overall toxicity of this compound in different insect species.[2] Lepidopteran larvae, for instance, are particularly susceptible due to their rapid metabolism of this compound to DCJW.[2]

The enzymatic reaction involves the cleavage of the carbomethoxy group from the parent this compound molecule.[10][13] This structural modification dramatically increases the molecule's affinity for its neural target.[1]

Caption: Bioactivation pathway of this compound to its active metabolite DCJW.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The active metabolite, DCJW, is a potent blocker of voltage-gated sodium channels in the nerve cells of insects.[1][11][12] These channels are crucial for the initiation and propagation of action potentials, the electrical signals that govern nerve and muscle function.

DCJW exhibits a state-dependent binding mechanism, preferentially interacting with the inactivated state of the sodium channel.[8][12][14] This binding effectively locks the channel in a non-conducting conformation, preventing the influx of sodium ions that is necessary for nerve cell depolarization.[3] The result is a progressive disruption of nerve impulses, leading to a cessation of feeding, tremors, paralysis, and ultimately, the death of the insect.[1][3][12] This mode of action is distinct from other classes of insecticides that also target sodium channels, such as pyrethroids, which typically cause hyperexcitation.[1]

Caption: DCJW's preferential binding to the inactivated state of sodium channels.

Experimental Protocol: In Vitro Assay of this compound Bioactivation

This protocol outlines a representative in vitro method to quantify the conversion of this compound to DCJW using insect midgut homogenates.

Objective: To determine the rate of this compound bioactivation by esterases/amidases in insect midgut preparations.

Materials:

-

This compound standard

-

DCJW standard

-

Insect midguts (e.g., from 6th-instar lepidopteran larvae)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Protease inhibitor cocktail

-

Bradford assay reagent

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Methodology:

-

Preparation of Midgut Homogenate:

-

Dissect midguts from larvae on ice and rinse with cold phosphate buffer.

-

Homogenize the midguts in phosphate buffer containing a protease inhibitor cocktail.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the cytosolic and microsomal enzymes.

-

Determine the total protein concentration of the supernatant using the Bradford assay.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine a specific amount of the midgut supernatant (e.g., 100 µg of protein) with phosphate buffer.

-

Initiate the reaction by adding a known concentration of this compound (dissolved in a minimal amount of a suitable solvent like DMSO).

-

Incubate the reaction mixture at a physiologically relevant temperature (e.g., 27°C) with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile. This will precipitate the proteins.

-

-

Sample Analysis:

-

Centrifuge the quenched reaction mixtures at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to an HPLC vial.

-

Inject a known volume of the supernatant onto the HPLC system.

-

Separate this compound and its metabolite DCJW using a suitable gradient of water and acetonitrile.

-

Detect and quantify the amounts of this compound and DCJW by comparing their peak areas to those of the analytical standards.

-

-

Data Analysis:

-

Calculate the concentration of DCJW produced at each time point.

-

Plot the concentration of DCJW formed against time to determine the initial reaction velocity.

-

Express the enzyme activity as pmol of DCJW formed per minute per mg of protein.

-

Self-Validation: The inclusion of a zero-time-point control and heat-inactivated enzyme controls are critical for ensuring that the observed conversion is enzymatic and not due to spontaneous degradation.

Conclusion: A Targeted and Efficacious Approach

This compound's design as a pro-insecticide that is bioactivated to a potent sodium channel blocker represents a sophisticated strategy in modern insecticide development. This mechanism confers a high degree of selectivity towards target insect pests, which efficiently perform the necessary metabolic conversion. Understanding the intricacies of its bioactivation and mode of action is paramount for its effective and sustainable use in agricultural and public health settings. Future research may focus on further elucidating the specific esterases and amidases involved in the bioactivation across a broader range of insect species, which could inform resistance management strategies and the development of next-generation insecticides with even greater target specificity.

References

-

Lapied, B., Grolleau, F., & Sattelle, D. B. (2001). This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels. British Journal of Pharmacology, 132(2), 587–595. [Link]

-

Tsurubuchi, Y., & Kono, Y. (2003). Voltage-dependent block of sodium channels in mammalian neurons by the oxadiazine insecticide this compound and its metabolite DCJW. Pest Management Science, 59(9), 999–1006. [Link]

-

Scharf, M. E., et al. (2022). Microbe-mediated activation of this compound in German cockroach (Blattella germanica L.). Pesticide Biochemistry and Physiology, 185, 105141. [Link]

-

Zhao, Y., et al. (2006). Molecular basis of differential sensitivity of insect sodium channels to DCJW, a bioactive metabolite of the oxadiazine insecticide this compound. Neurotoxicology, 27(4), 594–603. [Link]

-

Silver, K. S., & Soderlund, D. M. (2005). Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels. Pesticide Biochemistry and Physiology, 81(3), 136–144. [Link]

-

DC Chemicals. (n.d.). This compound Datasheet. [Link]

-

Wing, K. D., et al. (2000). Bioactivation and mode of action of the oxadiazine this compound in insects. Crop Protection, 19(8-10), 537–545. [Link]

-

Enge Biotech. (n.d.). The Effect and Features of this compound. [Link]

-

Silver, K. S., & Soderlund, D. M. (2013). This compound, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels. Invertebrate Neuroscience, 13(1), 59–67. [Link]

-

Gondhalekar, A. D., et al. (2016). This compound biotransformation in the German cockroach. Pesticide Biochemistry and Physiology, 134, 41–50. [Link]

-

The Pharma Innovation Journal. (2023). A review on toxicity induced by the insecticide this compound. The Pharma Innovation Journal, 12(4), 185-189. [Link]

-

Heben Pesticide. (2023, July 17). This compound: A Powerful Insecticide for Lepidoptera Pest Control. [Link]

-

Macatula, R. F., & Orcino, N. L. (2002). This compound: a novel insecticide for the management of lepidopterous pests in vegetables. Philippine Entomologist, 16(2), 156. [Link]

Sources

- 1. News - this compound Mode of Action [bigpesticides.com]

- 2. researchgate.net [researchgate.net]

- 3. "this compound: a novel insecticide for the management of lepidopterous pe" by R. F. Macatula and N. L. Orcino [ukdr.uplb.edu.ph]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C22H17ClF3N3O7 | CID 107720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. One moment, please... [hb-p.com]

- 8. Molecular basis of differential sensitivity of insect sodium channels to DCJW, a bioactive metabolite of the oxadiazine insecticide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Effect and Features of this compound | [engebiotech.com]

- 13. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Voltage-dependent block of sodium channels in mammalian neurons by the oxadiazine insecticide this compound and its metabolite DCJW - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Synthesis of Indoxacarb: A Technical Guide for Chemical Researchers

Foreword

Indoxacarb, a potent oxadiazine insecticide, stands as a significant achievement in modern crop protection chemistry. Its unique mode of action as a pro-insecticide, coupled with a favorable toxicological and environmental profile, has made it an invaluable tool for integrated pest management strategies worldwide. This technical guide provides an in-depth exploration of the discovery and chemical synthesis of this compound, designed for researchers, scientists, and professionals in drug development and agrochemical synthesis. Our focus extends beyond a mere recitation of synthetic steps to an elucidation of the underlying chemical principles and the evolution of the synthetic strategy, from its racemic origins to the development of a sophisticated enantioselective process.

The Discovery of this compound: An Evolution from Pyrazolines

The journey to this compound began with research into pyrazoline-type insecticides, a class of compounds known for their insecticidal activity.[1][2] Scientists at DuPont embarked on an extensive analoging program, exploring various heterocyclic systems to optimize efficacy, environmental fate, and safety. This exploration led from monocyclic and fused-tricyclic pyrazolines to pyridazines and ultimately to the oxadiazine scaffold.[1][3][4] The oxadiazine class demonstrated comparable insecticidal activity to its predecessors but with the significant advantages of improved soil degradation rates and a more straightforward synthetic pathway.[3][4]

The initial lead candidate, identified as DPX-JW062, was a racemic mixture of the two enantiomers of what would become this compound.[1][2] Subsequent biological evaluation revealed that the insecticidal activity resided almost exclusively in the (S)-enantiomer, later named this compound (also known as DPX-MP062 in its enriched form), while the (R)-enantiomer was largely inactive.[5][6] This critical discovery shifted the focus of synthetic chemistry from producing the racemate to developing a practical and scalable enantioselective synthesis to maximize the biological efficacy and reduce the environmental load of the inactive isomer.[2]

Mode of Action: A Pro-Insecticide Strategy

This compound's efficacy lies in its novel mode of action as a voltage-dependent sodium channel blocker.[7] It is classified by the Insecticide Resistance Action Committee (IRAC) in Group 22A.[7] A key feature of this compound is that it is a "pro-insecticide," meaning it is converted into its active form within the target insect.[8] Upon ingestion or absorption, insect enzymes, particularly esterases and amidases, metabolize this compound by cleaving the carbomethoxy group to form the more potent N-decarbomethoxylated metabolite, DCJW.[6][9] This active metabolite then blocks the sodium channels in the insect's nervous system, leading to paralysis and death.[6] This bioactivation mechanism contributes to its selectivity and favorable safety profile in non-target organisms.

Chemical Synthesis of this compound: A Retrosynthetic Analysis

The synthesis of this compound is a multi-step process that hinges on the construction of the core indeno-oxadiazine heterocyclic system and the subsequent introduction of the N-aryl-N-carbomethoxyamino carbonyl side chain. The key strategic bond disconnection in a retrosynthetic analysis reveals several critical intermediates, the synthesis of which will be detailed in the following sections.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols for Key Synthetic Steps

The following sections provide detailed, step-by-step methodologies for the synthesis of key intermediates and the final assembly of this compound. These protocols are a synthesis of information from the primary literature and relevant patents, intended to provide a practical guide for laboratory synthesis.

Synthesis of 5-chloro-2-methoxycarbonyl-1-indanone

This key intermediate is prepared from 5-chloro-1-indanone through a carboxymethylation reaction. An improved method utilizes a mixture of dimethyl carbonate (DMC) and dimethylformamide (DMF) for higher yield under milder conditions.[1][5]

Protocol:

-

To a solution of 5-chloro-1-indanone (1 equivalent) in a 1:1 mixture of dimethyl carbonate and dimethylformamide, add sodium hydride (1.2 equivalents) portion-wise at room temperature under an inert atmosphere.[1]

-

Stir the reaction mixture for 30 minutes at room temperature.[1]

-

Quench the reaction by pouring the mixture into cold 1 M hydrochloric acid.

-

Extract the aqueous phase with dichloromethane (3 x 10 mL).[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-chloro-2-methoxycarbonyl-1-indanone.[1]

Enantioselective Hydroxylation of 5-chloro-2-methoxycarbonyl-1-indanone

The creation of the chiral center in this compound is achieved through an enantioselective hydroxylation of the preceding intermediate. This step is crucial for producing the biologically active (S)-enantiomer. Various catalytic systems have been developed for this transformation, including those based on cinchona alkaloids and chiral zirconium complexes.[8][10]

Protocol (Example using a Zirconium-based catalyst):

-

In a reaction vessel under an inert atmosphere, prepare the chiral zirconium catalyst by reacting a suitable chiral ligand (e.g., a Salen-type ligand derived from a chiral diamine) with a zirconium precursor (e.g., zirconium(IV) acetylacetonate).[11]

-

To the prepared catalyst solution in a suitable solvent such as toluene, add 5-chloro-2-methoxycarbonyl-1-indanone (1 equivalent).[11]

-

Add an oxidizing agent, such as tert-butyl hydroperoxide (TBHP) (1.2-1.5 equivalents), dropwise to the mixture at a controlled temperature, typically between 50-80°C.[7][11]

-

Maintain the reaction at this temperature for several hours (e.g., 4 hours) until completion, monitoring by a suitable technique like TLC or HPLC.[11]

-

After the reaction is complete, cool the mixture and filter to recover the catalyst.

-

The filtrate, containing the desired product, can be purified by vacuum distillation or crystallization to yield (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.[11]

Formation of the Oxadiazine Ring

The hydroxylated intermediate is then condensed with a hydrazine derivative, followed by cyclization to form the core indeno-oxadiazine ring system.

Protocol:

-

React (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1 equivalent) with carbobenzoxyhydrazide (1 equivalent) in a suitable solvent like toluene in the presence of a catalytic amount of a Lewis acid (e.g., p-toluenesulfonic acid).[12]

-

Heat the reaction mixture to reflux (approximately 105-110°C).[12]

-

Add diethoxymethane dropwise to the refluxing solution. The byproduct ethanol is removed azeotropically to drive the reaction to completion.[12]

-

After the reaction is complete, cool the mixture and concentrate under reduced pressure.

-

The crude product can be purified by crystallization to yield the protected indeno-oxadiazine intermediate.

Final Assembly of this compound

The final step involves the deprotection of the indeno-oxadiazine intermediate and its condensation with a reactive derivative of the N-aryl-N-carbomethoxyamino side chain.

Protocol:

-

The carbobenzoxy protecting group on the indeno-oxadiazine intermediate is removed via hydrogenolysis using a palladium on carbon (Pd/C) catalyst in a suitable solvent like methyl acetate.[3]

-

In a separate reaction, prepare the N-chloroformyl-N-[4-(trifluoromethoxy)phenyl]methyl carbamate by reacting methyl [4-(trifluoromethoxy)phenyl]carbamate with a phosgene equivalent.

-

The deprotected indeno-oxadiazine intermediate is then reacted with the N-chloroformyl-N-[4-(trifluoromethoxy)phenyl]methyl carbamate in the presence of a base to yield this compound.[3]

-

The final product is purified by crystallization from a suitable solvent system, such as a mixture of acetonitrile and an alcohol or hydrocarbon, to obtain high-purity (S)-Indoxacarb.[13]

Data Summary and Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₂H₁₇ClF₃N₃O₇ |

| Molar Mass | 527.84 g/mol |

| Melting Point | 88.1 °C |

| Water Solubility | 0.20 mg/L at 25°C |

| log Kow | 4.65 |

| Vapor Pressure | 2.5 x 10⁻⁸ Pa at 25°C |

| Appearance | White solid |

Data sourced from various public databases and safety data sheets.[5][14]

Conclusion and Future Perspectives

The discovery and synthesis of this compound represent a significant advancement in insecticide chemistry, showcasing the power of rational drug design and process optimization. The evolution from a racemic mixture to a highly enantioselective synthesis not only improved the product's efficacy but also its environmental footprint. The synthetic route, while complex, is a testament to the ingenuity of process chemists in developing scalable and efficient manufacturing processes for structurally complex molecules.

Future research in this area may focus on the development of even more efficient and sustainable synthetic methods, potentially utilizing novel catalytic systems or flow chemistry approaches. Furthermore, the pro-insecticide concept pioneered by this compound continues to inspire the development of new crop protection agents with enhanced selectivity and safety profiles. The technical insights provided in this guide aim to serve as a valuable resource for scientists and researchers contributing to the next generation of agrochemical innovation.

References

- McCann, S. F., et al. (2001). The discovery of this compound: oxadiazines as a new class of pyrazoline-type insecticides. Pest Management Science, 57(2), 153-164.

- Wing, K. D., et al. (2000). A novel oxadiazine insecticide is bioactivated in lepidopteran larvae. Archives of Insect Biochemistry and Physiology, 44(3), 154-162.

- Method for synthesizing intermediate of agricultural insecticide this compound. CN104262285A.

- Preparation method for S-indoxacarb. US11639336B2.

- Public Release Summary on the Evaluation of the New Active Constituent this compound in the Product DuPont Steward Insecticide. (2000). Australian Pesticides and Veterinary Medicines Authority.

- This compound. Wikipedia.

- Wing, K. D., et al. (2000). Bioactivation and mode of action of the oxadiazine insecticide this compound in insects. Pest Management Science, 56(8), 695-703.

- The Science Behind this compound: Mode of Action and Safety Profile. (n.d.).

- McCann, S. F., et al. (2001). Synthesis and Biological Activity of Oxadiazine and Triazine Insecticides: The Discovery of this compound. In Synthesis and Chemistry of Agrochemicals VI (pp. 198-212). American Chemical Society.

- The method of separating-purifying S body this compound

- PREPARATION METHOD FOR S-INDOXACARB. EP3804853A1.

- A kind of preparation method of this compound insecticide. CN108997254A.

- Preparation of Nanoscale this compound by Using Star Polymer for Efficiency Pest Management. (2022). Polymers, 14(15), 3125.

- Toward the Manufacture of this compound. (2001). Organic Process Research & Development, 5(5), 533-536.

- FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES this compound. (2009).

- 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. ChemicalBook.

- 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. Santa Cruz Biotechnology.

- This compound | C22H17ClF3N3O7 | CID 107720. PubChem.

- This compound: A Potent Insecticide for Sustainable Pest Management. (2024, March 5). YouTube.

- Highly Enantioselective Hydroxylation of 1-Indanone-Derived β-Ketoesters Catalyzed by a Newly Designed C1-Symmetric Salan-Zr Complex. (2016). The Journal of Organic Chemistry, 81(1), 133-143.

- Synthesis and Biological Activity of Oxadiazine and Triazine Insecticides: The Discovery of this compound.

- Enantioselective α-hydroxylation of β-ketoamides. (2013). Organic & Biomolecular Chemistry, 11(36), 6063-6066.

- Asymmetric α-hydroxylation of β-indanone esters and amides.

- A New Method for the Synthesis of Oxadiazine Insecticide this compound.

- New catalytic system for scalable prepar

- Imtrade this compound 150 EC Insecticide. (2022). Imtrade Australia.

- FAO SPECIFICATIONS AND EVALUATIONS this compound. (2018).

- Environmental Fate of this compound. (2003).

- This compound 150 EC. Titan Ag.

- FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES this compound. (2011).

- This compound (Ref: DPX KN128). AERU, University of Hertfordshire.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. The discovery of this compound: oxadiazines as a new class of pyrazoline-type insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN107915692A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. inchem.org [inchem.org]

- 7. patents.justia.com [patents.justia.com]

- 8. Highly Enantioselective Hydroxylation of 1-Indanone-Derived β-Ketoesters Catalyzed by a Newly Designed C1-Symmetric Salan-Zr Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 10. WO2019233209A1 - Preparation method for s-indoxacarb - Google Patents [patents.google.com]

- 11. data.epo.org [data.epo.org]

- 12. CN104262285A - Method for synthesizing intermediate of agricultural insecticide this compound - Google Patents [patents.google.com]

- 13. CN104311502B - The method of separating-purifying S body this compound from this compound mixture - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Metabolic Pathways of Indoxacarb in Target Insect Species

Abstract

Indoxacarb, a potent oxadiazine insecticide, functions as a pro-insecticide, requiring metabolic activation within the target insect to exert its neurotoxic effects. This guide provides a comprehensive technical overview of the intricate metabolic pathways governing this compound's bioactivation and detoxification in key insect species. We will explore the critical role of carboxylesterases in converting this compound to its highly active N-decarbomethoxyllated metabolite, DCJW, the primary agent responsible for blocking voltage-gated sodium channels. Furthermore, this document details the principal detoxification routes, including oxidative metabolism mediated by cytochrome P450 monooxygenases (P450s) and hydrolysis by esterases, which collectively contribute to the metabolic clearance of this compound and DCJW. We will also examine the biochemical basis of metabolic resistance, where the overexpression or enhanced activity of these detoxification enzymes can significantly reduce insecticide efficacy. This guide synthesizes field-proven insights with detailed experimental methodologies, offering researchers and pest management professionals a thorough understanding of the molecular interactions between this compound and the insect's metabolic machinery.

Introduction to this compound: A Pro-Insecticide Approach

This compound is a voltage-dependent sodium channel blocker insecticide belonging to the oxadiazine class, widely utilized for the control of lepidopteran and other chewing and sucking insect pests[1][2]. Its unique mode of action relies on its status as a pro-insecticide; the parent compound possesses limited intrinsic activity and must undergo metabolic transformation within the insect to become a potent neurotoxin[3]. This bioactivation is a key determinant of its selective toxicity against target pests[1]. The commercial formulation of this compound is typically an enriched mixture of its active S-enantiomer and the less active R-enantiomer[1]. Understanding the enzymatic processes that both activate and degrade this compound is paramount for predicting its efficacy, managing resistance, and developing next-generation pest control strategies.

The Core of Efficacy: Bioactivation to DCJW

The insecticidal activity of this compound is almost entirely dependent on its conversion to the N-decarbomethoxyllated metabolite, known as DCJW (or IN-JT333)[1][3][4]. This conversion is the pivotal step that transforms the relatively benign pro-insecticide into a powerful sodium channel blocker.

Enzymatic Conversion Mechanism

The bioactivation of this compound is catalyzed by carboxylesterases (CarE) or amidases within the insect, primarily in tissues such as the midgut and fat body[1][3][4]. These enzymes hydrolyze the carboxymethyl group from the nitrogen atom of the trifluoromethoxyphenyl moiety of the this compound molecule[5]. This cleavage results in the formation of DCJW, which has a much higher affinity for the insect's voltage-gated sodium channels[3]. The rate of this metabolic activation is a critical factor influencing the speed of intoxication and the overall toxicity of this compound to different insect species, with lepidopteran larvae often exhibiting rapid conversion[1].

The diagram below illustrates this crucial bioactivation step.

Caption: Bioactivation of this compound to its neurotoxic metabolite, DCJW.

Detoxification Pathways: The Insect's Defense

Insects have evolved sophisticated enzymatic systems to metabolize and excrete xenobiotics, including insecticides. For this compound, the primary detoxification enzymes are cytochrome P450 monooxygenases (P450s), carboxylesterases (CarE), and glutathione S-transferases (GSTs)[4]. These enzymes can act on both the parent this compound molecule and its active metabolite, DCJW, reducing the overall toxic load on the insect.

Cytochrome P450-Mediated Oxidation

P450s are a major family of enzymes involved in the Phase I metabolism of insecticides[6]. In the case of this compound, P450s are known to catalyze several oxidative reactions. A key transformation is the hydroxylation of the indanone ring of the this compound molecule, leading to the formation of metabolites such as 5-HO-JW062[5]. P450s can also be responsible for the oxidative cleavage of the oxadiazine ring, producing metabolites like IN-KG433[5]. These oxidative modifications generally increase the polarity of the molecule, facilitating its subsequent conjugation and excretion.

The Dual Role of Carboxylesterases

Carboxylesterases exhibit a fascinating dual role in this compound's fate. While specific CarEs are essential for the bioactivation to DCJW (Section 2.0), other esterases can contribute to detoxification[3][7][8]. This detoxification can occur in two ways:

-

Hydrolysis of the Parent Compound: Some esterases may hydrolyze ester linkages in the this compound molecule at positions that do not lead to the formation of the active DCJW, but rather to inactive metabolites.

-

Hydrolysis of the Active Metabolite: Overexpressed or mutated esterases in resistant insect populations can recognize and hydrolyze the active DCJW molecule itself, effectively neutralizing the toxin before it can reach its target site in the nervous system.

This dual functionality underscores the complexity of metabolic resistance and highlights the evolutionary plasticity of enzyme families in response to chemical pressures.

Glutathione S-Transferase (GST) Conjugation

Glutathione S-transferases are Phase II detoxification enzymes that catalyze the conjugation of reduced glutathione to xenobiotics or their metabolites. This process significantly increases water solubility, marking the compounds for transport and excretion from the cell. In several this compound-resistant insect strains, elevated GST activity has been observed, suggesting its role in the detoxification pathway, likely by conjugating the oxidized metabolites produced by P450s[1].

The following diagram provides a comprehensive overview of the known metabolic pathways for this compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Insect cytochrome P450s: thinking beyond detoxification. | Semantic Scholar [semanticscholar.org]

- 3. Dynamic Roles of Insect Carboxyl/Cholinesterases in Chemical Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of this compound Resistance in the Fall Armyworm: Selection, Inheritance, Cross-Resistance, Possible Biochemical Mechanisms, and Fitness Costs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. inchem.org [inchem.org]

- 6. mdpi.com [mdpi.com]

- 7. Carboxylesterases: Dual roles in lipid and pesticide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Topic: Enantiomers of Indoxacarb and their Differential Insecticidal Activity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indoxacarb, a potent oxadiazine insecticide, serves as a quintessential example of stereoselectivity in modern agrochemical design. As a chiral molecule, it exists in two enantiomeric forms, the (S)- and (R)-isomers. This guide elucidates the profound differences in their biological activity, stemming from a stereospecific bioactivation process within the target insect. We will explore the mechanism of action, detailing how only the (S)-enantiomer is metabolized into the neurotoxic agent that blocks voltage-gated sodium channels. This differential activity is quantified through comparative toxicological data, and the underlying toxicokinetics, including metabolism and bioaccumulation, are examined across various species. Furthermore, this paper provides detailed protocols for the chiral separation of these enantiomers via High-Performance Liquid Chromatography (HPLC), a critical step for research and quality control. The implications of these findings are significant, advocating for the development and use of enantiomerically pure or enriched formulations to maximize efficacy while minimizing environmental and non-target organismal impact.

The Principle of Chirality in Pesticide Action

Chirality is a fundamental property of molecules that exist in two non-superimposable mirror-image forms, known as enantiomers. While possessing identical physicochemical properties in an achiral environment, enantiomers can exhibit dramatically different biological activities—including toxicity, metabolism, and environmental degradation—due to the stereospecific nature of biological systems such as enzymes and receptors. In pharmacology and toxicology, the more active enantiomer is termed the "eutomer," while the less active one is the "distomer."

This compound is a prominent chiral insecticide whose efficacy is almost entirely dependent on a single enantiomer. Commercial formulations have evolved from a racemic (1:1) mixture (DPX-JW062) to a mixture enriched with the active isomer, typically in a 3:1 ratio of S:R enantiomers (DPX-MP062).[1][2][3] This shift underscores the industry's recognition of the importance of stereochemistry in creating more efficient and environmentally conscious products.

Mechanism of Action: A Tale of Two Enantiomers

This compound itself is a pro-insecticide, meaning it requires metabolic activation within the target pest to exert its toxic effects.[4][5] The key to its differential activity lies in the stereospecificity of this bioactivation process.

Bioactivation and Target Interaction

The insecticidal action of this compound is a multi-step process initiated upon ingestion or contact:

-

Metabolic Activation: Within the insect, primarily lepidopteran larvae, esterase or amidase enzymes cleave the carbomethoxy group from the this compound molecule.[4] This conversion yields the N-decarbomethoxylated metabolite, known as DCJW, which is the true active toxicant.

-

Stereospecificity: This enzymatic conversion is highly stereoselective. Only the (S)-indoxacarb enantiomer (also designated DPX-KN128) is efficiently metabolized to the potent S-enantiomer of DCJW .[4][6] The (R)-indoxacarb enantiomer (IN-KN127) is a poor substrate for these enzymes and is considered insecticidally inactive.[1][4][7]

-

Target Site Blockade: The active S-DCJW metabolite binds to a unique site on the insect's voltage-gated sodium channels.[6][8] This binding traps the channel in an inactivated state, blocking the influx of sodium ions into nerve cells.[2][6]

-

Physiological Effect: The disruption of normal nerve impulse transmission leads to rapid cessation of feeding, tremors, paralysis, and ultimately, the death of the insect.[2][4]

The R-enantiomer, being largely unmetabolized to an active form, contributes negligibly to the insecticidal effect but still represents a chemical load on the organism and the environment.

Caption: Stereospecific bioactivation of this compound in insects.

Quantitative Analysis of Differential Toxicity

The practical consequence of this stereospecific action is a vast difference in toxicity between the two enantiomers. Laboratory bioassays consistently demonstrate that the insecticidal potency of this compound resides almost exclusively with the S-enantiomer.

A study on the non-target insect Bombyx mori (silkworm) starkly illustrates this difference. The 96-hour lethal concentration (LC₅₀) values reveal that S-indoxacarb is approximately 56 times more toxic than R-indoxacarb to silkworm larvae.[9] Similarly, studies on the major pest Plutella xylostella (diamondback moth) and its predator Chrysoperla sinica confirmed that the (+)-S-indoxacarb isomer possesses significantly greater acute toxicity than the (-)-R-indoxacarb isomer.[10][11]

| Enantiomer/Mixture | Test Organism | Bioassay Metric | Value (mg a.i. L⁻¹) | Source |

| S-Indoxacarb | Bombyx mori (Silkworm) | 96-h LC₅₀ | 1.92 | [9] |

| R-Indoxacarb | Bombyx mori (Silkworm) | 96-h LC₅₀ | 108.0 | [9] |

| Enriched Mixture (2.33 S:1 R) | Bombyx mori (Silkworm) | 96-h LC₅₀ | 6.89 | [9] |

| (+)-S-Indoxacarb | Plutella xylostella (Pest) | Acute Toxicity | Greater Toxicity | [10][11] |

| (-)-R-Indoxacarb | Plutella xylostella (Pest) | Acute Toxicity | Less Toxicity | [10][11] |

| (+)-S-Indoxacarb | Chrysoperla sinica (Predator) | Acute Toxicity | Greater Toxicity | [10][11] |

| (-)-R-Indoxacarb | Chrysoperla sinica (Predator) | Acute Toxicity | Low Toxicity | [10][11] |

Enantioselective Metabolism and Toxicokinetics

The differential effects of this compound enantiomers extend to their metabolism, bioaccumulation, and fate in both target and non-target organisms.

-

In Insects: The bioconversion of S-indoxacarb into its active metabolite S-DCJW is far more efficient than the conversion of the R-enantiomer.[9] This leads to a higher effective dose of the toxicant being produced from the S-isomer.

-

In Aquatic Life: Studies in zebrafish (Danio rerio) have shown that while both enantiomers are taken up, the concentrations of (-)-R-indoxacarb tend to be higher during both bioaccumulation and elimination phases.[12] This suggests that the insecticidally active (+)-S-indoxacarb is more rapidly metabolized and cleared, a favorable trait for non-target aquatic species.[12]

-

In Mammals: Toxicokinetic studies in rats provide crucial data for human health risk assessment. These studies have found that S-(+)-indoxacarb and its resulting metabolites are cleared from the body more quickly and accumulate less in tissues compared to their R-(-)-enantiomeric counterparts.[13][14] This indicates that the S-enantiomer, which is the desired component for insecticidal activity, also possesses a more favorable safety and toxicokinetic profile in mammals.[13]

Analytical Protocol: Chiral Separation by HPLC

To accurately study the individual enantiomers, a robust analytical method for their separation is essential. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard technique.

Experimental Protocol: Chiral HPLC

This protocol provides a generalized workflow for the separation and quantification of this compound enantiomers in various matrices.

1. Sample Preparation (Extraction and Clean-up):

- Objective: To extract this compound residues from the sample matrix (e.g., soil, water, plant tissue) and remove interfering compounds.

- Procedure: i. Homogenize the sample. ii. Extract with a suitable organic solvent, such as acetonitrile.[15][16] iii. Perform a clean-up step using Solid Phase Extraction (SPE) with a cartridge appropriate for the matrix (e.g., Florisil or NH₂/Carb combined cartridges).[15][17] iv. Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

2. Chromatographic Separation:

- Objective: To resolve the S- and R-enantiomers into distinct peaks.

- Instrumentation: An HPLC system equipped with a UV or Mass Spectrometry (MS/MS) detector.

- Column: A cellulose- or amylose-based Chiral Stationary Phase is required. Commonly used columns include:

- Chiralpak AS-H (amylose tris(S)-α-methylbenzylcarbamate))[17][18][19]

- Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate))[20]

- Mobile Phase: An isocratic mixture of a non-polar solvent and a polar modifier. A typical composition is n-hexane with an alcohol like ethanol or isopropanol.[18][20]

- Example: n-hexane:ethanol (95:5, v/v).[17][18][19]

- Flow Rate: Typically 0.8 - 1.0 mL/min.

- Column Temperature: Maintained at a constant temperature, e.g., 25°C, as temperature can affect resolution.[20]

3. Detection and Quantification:

- Objective: To detect and measure the amount of each separated enantiomer.

- Detector:

- UV/Diode Array Detector (DAD): Suitable for higher concentrations. Detection wavelength is typically set around 310 nm.

- Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for trace residue analysis.[15][16]

- Quantification: Calculate the concentration of each enantiomer by comparing its peak area to a calibration curve generated from certified reference standards of the individual enantiomers.

Sample [label="Sample\n(e.g., Soil, Plant)"];

Extraction [label="Extraction\n(Acetonitrile)"];

Cleanup [label="Clean-up\n(Solid Phase Extraction)"];

Concentration [label="Concentration &\nReconstitution"];

Injection [label="HPLC Injection"];

Separation [label="Chiral Separation\n(Chiralpak AS-H Column)"];

Detection [label="Detection\n(UV or LC-MS/MS)"];

Data [label="Data Analysis\n(Quantification)"];

Sample -> Extraction -> Cleanup -> Concentration -> Injection -> Separation -> Detection -> Data;

}

Caption: Experimental workflow for chiral analysis of this compound.

Synthesis and Implications for Agrochemical Development

The clear superiority of the S-enantiomer has driven the development of asymmetric synthesis methods to produce enantiomerically pure or highly enriched S-indoxacarb. While early formulations were racemic or slightly enriched, modern synthetic routes employ chiral catalysts (e.g., metal complexes) to steer the reaction towards the desired S-isomer, achieving enantiomeric contents of over 98%.[21][22]

The use of single-enantiomer or enantiomerically enriched pesticides offers several compelling advantages:

-

Enhanced Efficacy: The application of a more concentrated active ingredient allows for lower overall application rates to achieve the same level of pest control.

-

Reduced Non-Target Toxicity: Minimizing the application of the inactive and less rapidly metabolized R-enantiomer reduces the chemical exposure and potential metabolic burden on non-target organisms, including beneficial insects, aquatic life, and mammals.[10][12][13]

-

Lower Environmental Load: Decreasing the total amount of active substance introduced into the environment reduces the potential for soil and water contamination.

Conclusion

The case of this compound provides a definitive and compelling illustration of the importance of stereochemistry in pesticide science. The insecticidal activity is overwhelmingly attributed to the S-enantiomer, a result of a highly stereoselective bioactivation process within the target insect that the R-enantiomer cannot effectively undergo. This fundamental difference is reflected in toxicological data, metabolic profiles, and toxicokinetic behavior across a range of species. For researchers and developers, this underscores the necessity of evaluating enantiomers individually to fully understand a compound's efficacy and safety. The continued development of enantiopure agricultural products represents a critical pathway toward achieving the dual goals of effective pest management and enhanced environmental stewardship.

References

-

This compound - Inchem.org. (n.d.). Retrieved from [Link]

-

Liu, Y. (n.d.). Thermodynamic Study of Chiral Separation of this compound Enantiomers by High Performance Liquid Chromatography. SciSpace. Retrieved from [Link]

-

Dias, J. L. (2006, August). ENVIRONMENTAL FATE OF this compound. California Department of Pesticide Regulation. Retrieved from [Link]

-

Cheng, L., et al. (2010). Determination of this compound Enantiomer Residues in Vegetables, Fruits, and Soil by High-Performance Liquid Chromatography. Journal of AOAC INTERNATIONAL. Available at: [Link]

-

Lin, Q., et al. (2023). Enantioselectivity of this compound enantiomers in Bombyx mori larvae: toxicity, bioaccumulation and biotransformation. Pest Management Science, 79(7), 2353-2364. Available at: [Link]

-

Beyond Pesticides. (n.d.). ChemicalWatch Factsheet: this compound. Retrieved from [Link]

-

Wang, J., et al. (2013). Enantioselective determination of the insecticide this compound in cucumber and tomato by chiral liquid chromatography-tandem mass spectrometry. Chirality, 25(6), 350-4. Available at: [Link]

-

Cheng, L., et al. (2010). Determination of this compound Enantiomer Residues in Vegetables, Fruits, and Soil by High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]

-

Cheng, L., et al. (2010). Determination of this compound enantiomer residues in vegetables, fruits, and soil by high-performance liquid chromatography. PubMed. Available at: [Link]

-

Wing, K. D., et al. (2000). Bioactivation and mode of action of oxadiazine this compound in insects. ResearchGate. Available at: [Link]

-

U.S. EPA. (2000). Pesticide Fact Sheet: this compound. Retrieved from [Link]

-

Ai, F., et al. (2024). Evidence Supporting the Use of Optically Pure S-(+)-Indoxacarb: Discovery and Toxicokinetic Characterization of Two New Pairs of Metabolite Enantiomers in Rats. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active this compound (S-isomer) in the product DUPONT STEWARD EC INSECTICIDE. Retrieved from [Link]

-

Wang, J., et al. (2013). Enantioselective Determination of the Insecticide this compound in Cucumber and Tomato by Chiral Liquid Chromatography–Tandem Mass Spectrometry. Sci-Hub. Available at: [Link]

-

Food and Agriculture Organization of the United Nations. (2005). This compound EVALUATION. Retrieved from [Link]

-

Chang, A. K., et al. (2024). Toxicokinetics and bioavailability of this compound enantiomers and their new metabolites in rats. Pesticide Biochemistry and Physiology. Available at: [Link]

-

Wang, Z. J., et al. (2023). Sublethal effects of an this compound enantiomer insecticide on Plutella xylostella caterpillar and Chrysoperla sinica predator. ResearchGate. Available at: [Link]

-

Food and Agriculture Organization of the United Nations. (2008). 5.15 this compound (216) RESIDUE AND ANALYTICAL ASPECTS. Retrieved from [Link]

-

Zhao, X., et al. (2014). Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels. PMC - PubMed Central. Available at: [Link]

-

Crop Intellect. (n.d.). This compound Mode of Action: How This Insecticide Works at the Nerve Level. Retrieved from [Link]

-

Moncada, A. (2003, March). Environmental Fate of this compound. California Department of Pesticide Regulation. Retrieved from [Link]

-

Du, Y., et al. (2015). The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides. PMC. Available at: [Link]

-